![molecular formula C6H10O4 B1250140 (-)-Conduritol B CAS No. 80338-90-5](/img/structure/B1250140.png)
(-)-Conduritol B
Overview
Description
(-)-conduritol B is a conduritol which has 1R,2S,3S,4R configuration. It is an enantiomer of a (+)-conduritol B.
Scientific Research Applications
Modeling Gaucher Disease
Conduritol B epoxide is extensively utilized to create cell and animal models that mimic Gaucher disease. By inhibiting GBA activity, researchers can replicate the biochemical environment characteristic of the disease, allowing for the study of its pathophysiology and potential treatments. The dosage and exposure time of conduritol B epoxide can be adjusted to modulate the extent of GBA inhibition, which facilitates various experimental designs across different studies .
Investigating Parkinson's Disease
Given the connection between GBA mutations and Parkinson's disease, conduritol B epoxide also serves as a tool for exploring neurodegenerative mechanisms linked to GBA deficiency. Studies have shown that using conduritol B epoxide can induce Parkinsonism-like symptoms in animal models, providing insights into how GBA deficiency contributes to neurodegeneration .
Target Engagement Studies
Recent research has employed activity-based protein profiling (ABPP) to assess how conduritol B epoxide engages with target enzymes in vivo. This methodology allows scientists to visualize the occupancy of GBA and other glycosidases by conduritol B epoxide, revealing its selectivity and potential off-target effects . Such studies are vital for understanding the specificity of inhibitors and their implications for therapeutic development.
Case Study 1: In Vivo Target Engagement
In a study utilizing zebrafish larvae and mouse models, researchers investigated the selectivity of conduritol B epoxide towards GBA compared to other glycosidases. The results indicated that at higher concentrations, conduritol B epoxide also inhibited nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase, highlighting the importance of concentration in determining specificity .
Enzyme | IC50 Value (μM) | Remarks |
---|---|---|
Glucocerebrosidase (GBA) | 0.086 | High selectivity at lower concentrations |
Nonlysosomal glucosylceramidase (GBA2) | 0.198 | Significant off-target inhibition |
Lysosomal α-glucosidase | >10 | Minimal interaction observed |
Case Study 2: Gaucher Disease Phenotypic Models
A regimen established using varying doses of conduritol B epoxide has been employed to generate phenotypic models that closely mimic neuronopathic Gaucher disease in mice. This model has been instrumental in studying neuropathological changes associated with GBA deficiency, including synaptic dysfunction and neuroinflammation .
Properties
IUPAC Name |
(1R,2S,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-ZXXMMSQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]([C@@H]([C@H]([C@@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80338-90-5 | |
Record name | Conduritol B, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080338905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CONDURITOL B, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CB531XHG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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